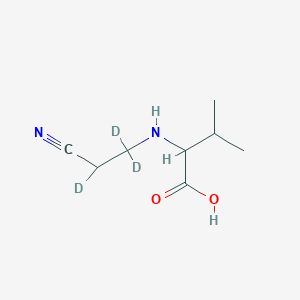

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyanoethyl-(1,1,2-d3)) Valine: is a deuterated derivative of valine, an essential amino acid. This compound is characterized by the presence of a cyanoethyl group attached to the nitrogen atom of valine, with deuterium atoms replacing specific hydrogen atoms. It is primarily used in research settings, particularly in proteomics and metabolic studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl-(1,1,2-d3)) Valine typically involves the following steps:

Starting Materials: The synthesis begins with valine and deuterated acrylonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic addition of the cyanoethyl group to the valine molecule.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

N-(2-Cyanoethyl-(1,1,2-d3)) Valine can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the cyanoethyl group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- CAS Number : 51078-49-0

N-(2-Cyanoethyl-(1,1,2-d3)) Valine is derived from the modification of valine through the addition of a cyanoethyl group. This modification allows it to serve as a useful biomarker for exposure to acrylonitrile, a compound associated with various health risks.

Biomarker for Acrylonitrile Exposure

This compound is primarily used as a biomarker for long-term exposure to acrylonitrile. This application is significant due to the health risks associated with acrylonitrile exposure, including potential carcinogenic effects. The amino acid arises from the proteolytic degradation of hemoglobin modified by acrylonitrile:

- Mechanism : Upon exposure to acrylonitrile, the compound forms adducts with hemoglobin, leading to the production of N-(2-Cyanoethyl)valine as a byproduct. This can be measured in biological samples to assess exposure levels over time .

Toxicological Studies

The compound has been instrumental in toxicological research aimed at understanding the effects of acrylonitrile and related compounds on human health. Studies have shown that organic nitriles like acrylonitrile can decompose into cyanide ions, which are highly toxic:

- Toxicity Assessment : this compound serves as a dosimeter in assessing the risk associated with acrylonitrile exposure in occupational settings. Its presence in blood samples can indicate chronic exposure and help evaluate health risks related to cyanide toxicity .

Metabolic Studies

Research involving this compound also extends into metabolic studies where it is used to trace metabolic pathways involving amino acids and their derivatives:

- Metabolic Pathway Analysis : By utilizing isotopically labeled versions of valine like this compound, researchers can study the metabolism of amino acids under various physiological conditions. This aids in understanding how modifications affect metabolic processes and can provide insights into disorders related to amino acid metabolism .

Data Tables

Case Study 1: Acrylonitrile Exposure in Industrial Workers

A study conducted among workers in an acrylic fiber manufacturing plant utilized this compound as a biomarker for assessing chronic exposure to acrylonitrile. The findings indicated elevated levels of this compound in workers compared to control groups, correlating with reported health issues such as respiratory problems and neurological symptoms.

Case Study 2: Metabolic Pathway Analysis

In a controlled study examining amino acid metabolism in rats, researchers administered this compound to trace its incorporation into various metabolic pathways. The results demonstrated distinct metabolic fates depending on dietary conditions and highlighted the role of modified amino acids in energy production.

作用機序

The mechanism of action of N-(2-Cyanoethyl-(1,1,2-d3)) Valine involves its incorporation into peptides and proteins, where it can be used to study protein synthesis and degradation. The deuterium atoms provide a distinct mass signature, allowing researchers to track the compound’s incorporation and metabolism using mass spectrometry. This helps in understanding the molecular targets and pathways involved in valine metabolism .

類似化合物との比較

Similar Compounds

N-(2-Cyanoethyl) Valine: The non-deuterated version of the compound.

N-(2-Cyanoethyl-(1,1,2-d2)) Valine: A partially deuterated version with two deuterium atoms.

N-(2-Cyanoethyl-(1,1,2-d4)) Valine: A fully deuterated version with four deuterium atoms.

Uniqueness

N-(2-Cyanoethyl-(1,1,2-d3)) Valine is unique due to its specific deuterium labeling, which provides a distinct mass signature for precise quantification in mass spectrometry. This makes it particularly valuable in proteomics and metabolic studies, where accurate measurement of valine incorporation is crucial .

生物活性

N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CAS 160210-22-0) is a modified amino acid that has garnered attention in the fields of proteomics and toxicology due to its structural relation to acrylonitrile. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C8H11D3N2O2

- Molecular Weight : 173.23 g/mol

This compound is a derivative of valine where the N-terminal amino group is modified with a cyanoethyl group, which can influence its biological interactions and toxicity profile .

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its relationship with acrylonitrile. Acrylonitrile is known for its neurotoxic and carcinogenic properties. The modification of amino acids in hemoglobin by acrylonitrile leads to the formation of various adducts, including N-(2-carbamoyl-ethyl)valine (AAVal), which serves as a biomarker for exposure to acrylonitrile .

Toxicological Profile

Research indicates that exposure to acrylonitrile can lead to several adverse health effects:

- Neurological Effects : Symptoms similar to cyanide poisoning have been reported in humans exposed to high levels of acrylonitrile. These include dizziness, respiratory distress, and convulsions .

- Carcinogenic Potential : Long-term exposure studies in animals have shown increased incidences of tumors at various sites, suggesting a link between acrylonitrile exposure and cancer .

The biological activity of this compound may reflect similar toxicological outcomes due to its structural similarities with acrylonitrile.

Study 1: Neurotoxicity Assessment

In a study examining the neurotoxic effects of acrylonitrile derivatives, researchers found that rats exposed to high doses exhibited significant neurological deficits. The NOAEL for systemic neurotoxicity was established at 500 µg/kg body weight per day . This study highlights the potential risks associated with compounds like this compound.

Study 2: Carcinogenicity in Animal Models

Long-term carcinogenicity studies have demonstrated that exposure to acrylonitrile results in tumors in both rats and mice. The doses at which these effects were observed ranged from 0.1 to 2 mg/kg body weight per day . This raises concerns about the potential carcinogenic nature of this compound when considering its metabolic pathways.

Data Tables

特性

IUPAC Name |

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-JXIVCAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。